

Commercial Availability and Synthetic Pathways of 1-Acetyl-4-benzoylpiperidine: A Technical Guide

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Compound of Interest

Compound Name: 1-Acetyl-4-benzoylpiperidine

Cat. No.: B014907

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Abstract

1-Acetyl-4-benzoylpiperidine is a chemical intermediate with potential applications in the development of central nervous system (CNS) acting agents. This technical guide provides a comprehensive overview of its commercial availability from various suppliers. Furthermore, it details a plausible synthetic pathway for its laboratory-scale preparation via Friedel-Crafts acylation, including the synthesis of the requisite acyl chloride intermediate. Finally, a potential mechanism of action is explored through the lens of acetylcholinesterase inhibition, a common target for piperidine-based neuroactive compounds.

Commercial Availability

1-Acetyl-4-benzoylpiperidine (CAS No: 25519-79-3) is available from several commercial suppliers. The table below summarizes the offerings from a selection of vendors, providing key quantitative data for easy comparison. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Quantities
Santa Cruz Biotechnology, Inc.	1-Acetyl-4-benzoylpiperidine	25519-79-3	C ₁₄ H ₁₇ NO ₂	231.29	Not specified	Inquire
Clinivex	1-Acetyl-4-benzoylpiperidine	25519-79-3	C ₁₄ H ₁₇ NO ₂	231.29	Not specified	Inquire
SRD Pharma	1-Acetyl-4-benzoylpiperidine	25519-79-3	C ₁₄ H ₁₇ NO ₂	231.29	Not specified (Off-White Solid)	50mg, 100mg, 250mg, 500mg, 1g

Synthetic Experimental Protocols

The synthesis of **1-Acetyl-4-benzoylpiperidine** can be achieved through a two-step process involving the preparation of an acid chloride intermediate followed by a Friedel-Crafts acylation reaction.

Step 1: Synthesis of 1-Acetylisonipecotoyl Chloride

This protocol is based on the reaction of 1-acetylisonipecotic acid with thionyl chloride.^[1]

Materials:

- 1-Acetylisonipecotic acid (commercially available)
- Thionyl chloride (SOCl₂)
- Petroleum ether
- Round-bottom flask
- Reflux condenser

- Stirring apparatus
- Filtration apparatus

Procedure:

- In a round-bottom flask, dissolve 1-acetylisonipecotic acid in an excess of thionyl chloride.
- Gently heat the mixture under reflux. The acid chloride will begin to precipitate from the solution.
- After the reaction is complete (as monitored by appropriate methods, e.g., TLC or disappearance of starting material), allow the mixture to cool to room temperature.
- Add petroleum ether to the reaction mixture to fully precipitate the product.
- Collect the solid product by filtration.
- Wash the solid residue several times with petroleum ether to remove any remaining thionyl chloride and other impurities.
- Dry the resulting white solid, 1-acetylisonipecotoyl chloride, under vacuum.

Step 2: Friedel-Crafts Acylation for the Synthesis of 1-Acetyl-4-benzoylpiperidine

This proposed protocol is based on the general principles of Friedel-Crafts acylation, reacting the synthesized 1-acetylisonipecotoyl chloride with benzene in the presence of a Lewis acid catalyst.^{[2][3][4][5]}

Materials:

- 1-Acetylisonipecotoyl chloride (from Step 1)
- Benzene
- Anhydrous aluminum chloride (AlCl_3)

- Dichloromethane (CH_2Cl_2) or other suitable anhydrous solvent
- Ice bath
- Separatory funnel
- Aqueous hydrochloric acid (HCl), dilute
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator

Procedure:

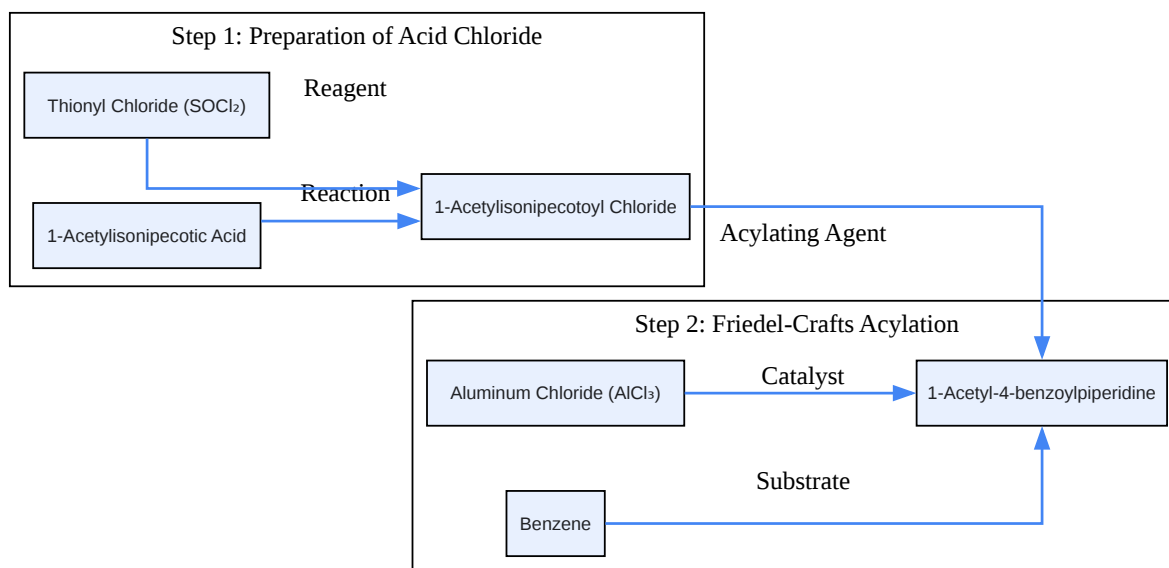
- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in the chosen anhydrous solvent (e.g., dichloromethane).
- Cool the suspension in an ice bath.
- Dissolve 1-acetylonipecotoyl chloride in the same anhydrous solvent and add it dropwise to the stirred aluminum chloride suspension.
- After the addition is complete, add benzene dropwise to the reaction mixture, maintaining the low temperature.
- Allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.
- Upon completion, carefully quench the reaction by slowly adding it to a mixture of ice and dilute hydrochloric acid.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

- Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude **1-Acetyl-4-benzoylpiperidine** by a suitable method, such as column chromatography or recrystallization.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of **1-Acetyl-4-benzoylpiperidine**.

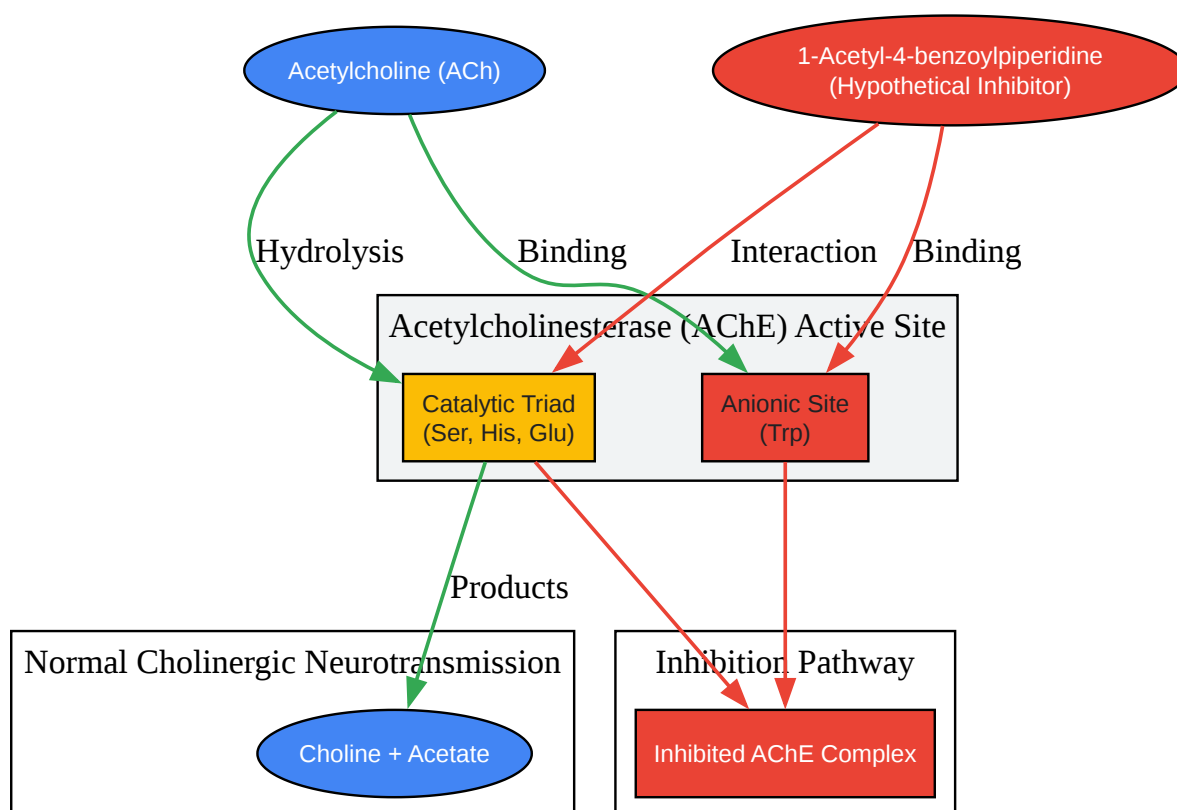


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Caption: Synthetic pathway for **1-Acetyl-4-benzoylpiperidine**.

Hypothetical Signaling Pathway: Acetylcholinesterase Inhibition

Given that many piperidine derivatives exhibit activity as acetylcholinesterase (AChE) inhibitors, a potential mechanism of action for **1-Acetyl-4-benzoylpiperidine** could involve the modulation of this enzyme.^{[6][7][8][9]} The following diagram illustrates the general mechanism of AChE and its inhibition.



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